2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline
Overview
Description
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the quinoline family
Scientific Research Applications
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with 1-bromobutane to produce 4-(4-nitrophenoxy)butane.
Quinoline core synthesis: The quinoline core can be synthesized via a Povarov reaction, which involves the cyclization of aniline derivatives with aldehydes and alkenes.
Coupling reaction: The final step involves the coupling of the quinoline core with the nitrophenoxy intermediate using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed
Reduction: Formation of 2-methyl-8-[4-(4-aminophenoxy)butoxy]quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Coupling: Formation of biaryl quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline
- 2-methyl-8-[4-(3-nitrophenoxy)butoxy]quinoline
- 2-methyl-8-[4-(4-aminophenoxy)butoxy]quinoline
Uniqueness
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the para position of the phenoxy ring can enhance its electron-withdrawing properties, affecting its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-15-7-8-16-5-4-6-19(20(16)21-15)26-14-3-2-13-25-18-11-9-17(10-12-18)22(23)24/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIVJRDTPVZVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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